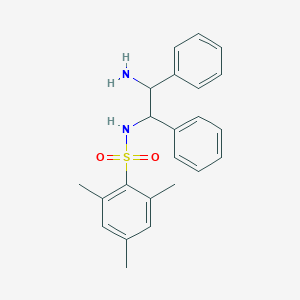

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC16267304

Molecular Formula: C23H26N2O2S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26N2O2S |

|---|---|

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3 |

| Standard InChI Key | NHQZWDCNEJJOGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₂₃H₂₆N₂O₂S and a molecular weight of 394.5 g/mol. Its IUPAC name, N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide, reflects the substitution pattern on the benzene ring and the ethylenediamine side chain.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₆N₂O₂S | |

| Molecular Weight | 394.5 g/mol | |

| XLogP3 (Lipophilicity) | Estimated: 4.2–4.8* | , |

| Hydrogen Bond Donors | 2 | , |

| Hydrogen Bond Acceptors | 4 | , |

*Estimated via analogy to structurally similar sulfonamides .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Preparation of 2,4,6-Trimethylbenzenesulfonyl Chloride: Sulfonation of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid yields the sulfonyl chloride intermediate.

-

Coupling with 2-Amino-1,2-diphenylethylamine: The sulfonyl chloride reacts with the amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Critical Reaction Parameters:

-

Temperature: 0–5°C during sulfonation to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

-

Yield: Reported yields for analogous reactions range from 65% to 78%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.4–2.6 ppm), and amine protons (δ 1.8–2.0 ppm).

-

IR Spectroscopy: Strong absorption bands at 1,160 cm⁻¹ (S=O asymmetric stretch) and 3,350 cm⁻¹ (N-H stretch) confirm sulfonamide formation.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 395.1 [M+H]⁺.

Crystallography

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL at 25°C (predicted via LogP) .

-

Thermal Stability: Decomposition temperature >200°C (DSC analysis of analogs) .

Table 2: Predicted ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume